5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid
Overview
Description
5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H10N2O3 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The ethoxy group (C2H5O-) and the carboxylic acid group (COOH) are attached to the pyrazole ring .Chemical Reactions Analysis
While specific chemical reactions involving 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid are not available, pyrazole compounds are known to undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis
5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid is a solid substance at room temperature . It has a molecular weight of 170.17 .Scientific Research Applications
Synthesis and Chemical Characterization
Synthesis Techniques : The compound ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been utilized as precursors in Sonogashira-type cross-coupling reactions to obtain corresponding alkynyl pyrazoles, which were further cyclized to yield various condensed pyrazoles demonstrating the versatility of pyrazole derivatives in synthetic chemistry (Arbačiauskienė et al., 2011).
Characterization and Properties : Studies on pyrazole ester derivatives have shown their ability to form complexes with acetone through selective binding, as evidenced by NMR spectroscopy and cyclic voltammetric titration. This interaction highlights the potential of these compounds in molecular recognition and sensor applications (Tewari et al., 2014).
Applications in Material Science
- Coordination Polymers : Novel coordination polymers have been synthesized using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, showing diverse structural arrangements and potential for applications in material science due to their chiral and luminescence properties (Cheng et al., 2017).
Biological and Pharmacological Research
- Antibacterial Screening : Pyrazolo[3,4-b]pyridine-4-carboxylic acids have been evaluated for antibacterial activities, with some compounds demonstrating good efficacy. This suggests potential for the development of new antibacterial agents from pyrazole derivatives (Maqbool et al., 2014).
Corrosion Inhibition
- Steel Protection : Pyrazole derivatives have been tested as corrosion inhibitors for steel in hydrochloric acid, with results showing significant reduction in corrosion rates. This application is vital in industries where metal preservation is critical (Herrag et al., 2007).
Optical Materials
- NLO Materials : N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been identified as potential candidates for optical limiting applications due to their significant nonlinear optical properties, indicating a promising area for the development of optical materials (Chandrakantha et al., 2013).
Safety And Hazards
properties
IUPAC Name |
5-ethoxy-1-methylpyrazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-12-6-4-5(7(10)11)8-9(6)2/h4H,3H2,1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWVNFTVXUYADL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NN1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501241826 | |
Record name | 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
CAS RN |
1196157-35-3 | |
Record name | 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196157-35-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Ethoxy-1-methyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501241826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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